molecular formula C12H9BrFN B15263324 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine

Cat. No.: B15263324
M. Wt: 266.11 g/mol
InChI Key: MGVHWSRYTAEHQP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine typically involves the bromination of 2-(2-fluorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

5-bromo-2-(2-fluorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrFN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3

InChI Key

MGVHWSRYTAEHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2F

Origin of Product

United States

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